[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate
CAS No.: 137846-38-9
Cat. No.: VC8236535
Molecular Formula: C29H26F6O6P2PdS2
Molecular Weight: 817 g/mol
* For research use only. Not for human or veterinary use.
![[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate - 137846-38-9](/images/structure/VC8236535.png)
Specification
CAS No. | 137846-38-9 |
---|---|
Molecular Formula | C29H26F6O6P2PdS2 |
Molecular Weight | 817 g/mol |
IUPAC Name | 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate |
Standard InChI | InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2 |
Standard InChI Key | MIGUMLGJSGTNOK-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES | C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Synthesis
[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate () is a square-planar palladium complex featuring a dppp ligand coordinated in a bidentate manner. The triflate anions () act as non-coordinating counterions, ensuring solubility in polar aprotic solvents such as dimethylformamide (dmf) and acetonitrile . The synthesis typically involves the reaction of palladium(II) precursors like with dppp and triflic acid, though detailed protocols remain proprietary .
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 137846-38-9 | |
Molecular Weight | 819.01 g/mol | |
Melting Point | 169–183°C | |
Solubility | Soluble in dmf, toluene | |
Hazard Codes | Xn (Harmful) |
Spectroscopic Characterization and Redox Behavior
NMR Studies of Pd(II)-to-Pd(0) Reduction
31P NMR investigations reveal that participates in redox equilibria when exposed to reducing agents like triphenylphosphine (PPh₃) or in polar solvents. In dmf, the dppp ligand predominantly reduces Pd(II) to Pd(0), generating oxidized phosphine byproducts such as dppp hemioxide () and dppp dioxide () . The reaction proceeds via intermediate Pd(0) species, including and , which exhibit broad 31P NMR signals at 16–18 ppm .
Solvent-Dependent Reactivity
In toluene, the reduction mechanism shifts: PPh₃ becomes the primary reductant, forming triphenylphosphine oxide () and low-ligated Pd(0) complexes. This solvent effect underscores the role of coordination strength in dictating redox pathways .
Table 2: Key 31P NMR Chemical Shifts in Pd-dppp Systems
Species | Chemical Shift (ppm) | Solvent |
---|---|---|
Free dppp | 9.9 | dmf |
Pd(dppp)(PPh₃) | 22.9 | dmf |
dppp Hemioxide | 30.0 | dmf |
dppp Dioxide | 30.3 | dmf |
Catalytic Applications and Mechanistic Insights
Role in Cross-Coupling Reactions
catalyzes carbon-carbon bond-forming reactions, including Heck and Suzuki-Miyaura couplings. The bidentate dppp ligand stabilizes Pd(0) intermediates, enhancing catalytic turnover by preventing nanoparticle aggregation . For example, in aryl triflate couplings, the complex facilitates oxidative addition and transmetalation steps with minimal phosphine oxidation .
Comparative Activity with Monodentate Phosphines
Systems employing dppp outperform those with PPh₃ due to stronger Pd-P bonding and reduced ligand dissociation. This stability enables catalytic cycles to proceed at lower Pd loadings (0.1–1 mol%) .
Industrial Availability and Supplier Landscape
Table 3: Supplier Overview
Supplier | Location | Purity Grade |
---|---|---|
Sigma-Aldrich | USA/China | >98% |
Alfa Chemistry | USA | >95% |
山东小野化学股份有限公司 | China | >90% |
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